molecular formula C19H24N2OS B4931251 5-methyl-4-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide

5-methyl-4-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide

Cat. No. B4931251
M. Wt: 328.5 g/mol
InChI Key: HRBWENLENMBYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-(4-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as MT-45 and belongs to the class of opioids.

Mechanism of Action

MT-45 acts on the opioid receptors in the brain and spinal cord. It binds to these receptors and activates them, leading to a decrease in pain perception. MT-45 also affects the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
MT-45 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease pain perception and increase pain tolerance. MT-45 also affects the respiratory system, leading to a decrease in breathing rate. It can also cause sedation and drowsiness.

Advantages and Limitations for Lab Experiments

MT-45 has several advantages for lab experiments. It has a low risk of addiction and dependence compared to other opioids, making it a safer option for researchers. It also has a long half-life, which makes it easier to study its effects over a longer period of time. However, MT-45 has limitations in terms of its solubility and stability, which can make it difficult to work with in certain lab settings.

Future Directions

There are several future directions for the study of MT-45. One area of research is the development of new painkillers that are less addictive and have fewer side effects than current opioids. MT-45 has shown promise in this area and may be a starting point for the development of new drugs. Another area of research is the study of the long-term effects of MT-45 on the brain and body. This will help researchers better understand the risks and benefits of using MT-45 in scientific research. Finally, there is a need for more research on the optimal dosage and administration of MT-45 to maximize its potential benefits while minimizing its risks.

Synthesis Methods

MT-45 can be synthesized using a multi-step process that involves the reaction of 4-methylpropiophenone with thiourea followed by the addition of piperidine and methylamine. The final product is obtained through a series of purification steps. The synthesis method of MT-45 has been well-documented in scientific literature.

Scientific Research Applications

MT-45 has been studied extensively for its potential use in scientific research. It has been shown to have analgesic properties and can be used as a painkiller. MT-45 has also been studied for its potential use in treating opioid addiction. It has been shown to have a lower risk of addiction and dependence compared to other opioids.

properties

IUPAC Name

5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-13-4-6-15(7-5-13)18-14(2)23-12-17(18)19(22)20-16-8-10-21(3)11-9-16/h4-7,12,16H,8-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBWENLENMBYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NC3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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